molecular formula C23H31N5O2 B2720586 9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847048-38-8

9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2720586
CAS RN: 847048-38-8
M. Wt: 409.534
InChI Key: MFBRMXGRXSRHHJ-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines are the most widely occurring nitrogen-containing heterocycles in nature and are part of many biological compounds such as nucleic acids and ATP .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine core would provide a planar, aromatic ring system, while the attached groups would add steric bulk and potentially influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hexyl group could increase its hydrophobicity, while the purine core could allow for hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. For example, if this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and interactions with biological targets .

properties

CAS RN

847048-38-8

Product Name

9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C23H31N5O2

Molecular Weight

409.534

IUPAC Name

9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H31N5O2/c1-5-6-7-8-12-28-21(29)19-20(25(4)23(28)30)24-22-26(13-9-14-27(19)22)18-11-10-16(2)17(3)15-18/h10-11,15H,5-9,12-14H2,1-4H3

InChI Key

MFBRMXGRXSRHHJ-UHFFFAOYSA-N

SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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